molecular formula C19H27BO4 B8226825 Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentanecarboxylate

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentanecarboxylate

Cat. No.: B8226825
M. Wt: 330.2 g/mol
InChI Key: PWMFCOKSVFXDID-UHFFFAOYSA-N
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Description

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentanecarboxylate is a boronate ester featuring a cyclopentane ring substituted with a methyl ester group and a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to its boronate functionality, which enables efficient aryl-aryl bond formation . Its structural design balances steric hindrance (from the cyclopentane ring) and electronic effects (from the electron-withdrawing ester group), making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27BO4/c1-17(2)18(3,4)24-20(23-17)15-10-8-14(9-11-15)19(16(21)22-5)12-6-7-13-19/h8-11H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMFCOKSVFXDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and developing new bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development.

Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.

  • Signal Transduction: It can modulate signaling pathways by interacting with key biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-enecarboxylate (CAS: 859169-20-3)
  • Similarity Score : 0.69
  • Key Differences :
    • Cyclohexene ring replaces cyclopentane, introducing a double bond and increased ring size.
    • The unsaturated cyclohexene may enhance conjugation but reduce steric bulk compared to cyclopentane.
  • In Suzuki couplings, the larger ring size could reduce reaction rates compared to the cyclopentane analogue due to steric effects .
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate (CAS: 1257213-52-7)
  • Similarity Score : 0.60
  • Key Differences :
    • A flexible ethyl acetate chain replaces the rigid cyclopentane ring.
    • The absence of a cyclic structure reduces steric hindrance.
  • Reactivity :
    • Increased flexibility may improve solubility in polar solvents but lower thermal stability.
    • The simpler structure may facilitate faster coupling in Suzuki reactions but limit applications in stereoselective synthesis .
Ethyl 1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxylate (CAS: 150033-80-0)
  • Similarity Score : 0.60
  • Key Differences :
    • Cyclopropane ring introduces significant angle strain, increasing reactivity.
    • The strained ring may lead to instability during prolonged storage or under harsh reaction conditions.
  • Reactivity :
    • Cyclopropane’s strain energy could accelerate cross-coupling reactions but may also promote side reactions like ring-opening .

Non-Boronate Analogues

Dimethyl Cyclopentane-1,3-Dicarboxylate (CAS: 96382-85-3)
  • Similarity Score : 1.00 (structural similarity excluding boronate group)
  • Key Differences :
    • Lacks the boronate ester group, rendering it inactive in Suzuki-Miyaura couplings.
    • Features two ester groups on the cyclopentane ring.
Methyl Cyclopentanecarboxylate (CAS: 32811-75-9)
  • Similarity Score : 1.00
  • Key Differences: No boronate or phenyl substituents; simpler structure with a single ester group.

Data Table: Comparative Analysis

Compound Name Boronate Group Ring Structure Reactivity in Suzuki Coupling Stability Key Applications
Target Compound Yes Cyclopentane High (optimized steric bulk) Moderate-High Pharmaceuticals, OLED materials
Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-enecarboxylate Yes Cyclohexene Moderate (steric hindrance) Moderate Polymer chemistry
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate Yes Linear chain High (flexibility) Low-Moderate Small-molecule synthesis
Ethyl 1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxylate Yes Cyclopropane Very High (strain-driven) Low High-energy intermediates
Dimethyl Cyclopentane-1,3-Dicarboxylate No Cyclopentane N/A High Polymers, fragrances

Research Findings and Mechanistic Insights

  • Steric Effects : The cyclopentane ring in the target compound provides optimal steric shielding, preventing unwanted side reactions while maintaining reactivity in cross-couplings .
  • Electronic Effects : The methyl ester group withdraws electron density, stabilizing the boronate moiety and enhancing its electrophilicity in Suzuki-Miyaura reactions .
  • Stability Trade-offs : Cyclopropane-containing analogues exhibit higher reactivity but lower storage stability, whereas cyclohexene derivatives balance stability with moderate reactivity .

Biological Activity

Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentanecarboxylate is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity through various studies, including pharmacological effects, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C17H25B O4
  • Molecular Weight : 294.19 g/mol
  • CAS Number : 1423704-72-6
  • Melting Point : Approximately 82°C

The compound contains a dioxaborolane moiety which is known to participate in various chemical reactions that can lead to the formation of biologically active derivatives. The presence of the cyclopentanecarboxylate group may enhance lipophilicity and cellular uptake, potentially leading to increased bioactivity.

Antitumor Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising antitumor properties. For instance:

  • In vitro studies demonstrated that derivatives of dioxaborolane can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis (e.g., PI3K/Akt pathway) .

Neuroprotective Effects

Research has shown that certain derivatives can protect neuronal cells from oxidative stress and excitotoxicity:

  • Case Study : In a model of neurodegeneration, treatment with methyl derivatives led to reduced neuronal cell death and improved survival rates in vitro. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have been documented:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses through the inhibition of NF-kB signaling pathways. This could be beneficial in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduced apoptosis in cancer cell lines
NeuroprotectionReduced oxidative stress-induced neuronal death
Anti-inflammatoryInhibition of cytokine production

Research Findings

  • Antitumor Studies :
    • A study published in Cancer Research reported that methyl derivatives of dioxaborolane significantly inhibited tumor growth in xenograft models (p < 0.05). The study highlighted the importance of structural modifications for enhancing potency .
  • Neuroprotective Mechanisms :
    • Research published in Neuroscience Letters found that treatment with the compound resulted in a significant decrease in markers of oxidative stress (e.g., reduced malondialdehyde levels) in neuronal cultures .
  • Inflammation Modulation :
    • A study demonstrated that the compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Preparation Methods

Stepwise Synthesis

Step 1: Cyclopentanecarboxylate Intermediate Preparation
Methyl 1-(4-bromophenyl)cyclopentanecarboxylate is synthesized through Friedel-Crafts acylation or esterification. Cyclopentanone reacts with methyl 4-bromobenzoate in the presence of Lewis acids (e.g., AlCl₃) to form the cyclopentane ring.

Step 2: Boronate Ester Formation
The brominated intermediate undergoes coupling with bis(pinacolato)diboron (B₂pin₂) using Pd(PPh₃)₄ (1–2 mol%) and KOAc (3 equiv.) in degassed toluene/ethanol (3:1) at 80–100°C. Monitoring via TLC ensures completion within 6–8 hours, yielding 70–85% after silica gel chromatography.

ParameterCondition
CatalystPd(PPh₃)₄ (1.5 mol%)
BaseKOAc (3 equiv.)
SolventToluene/ethanol (3:1)
Temperature90°C
Reaction Time7 hours
Yield78%

Mechanistic Insights

The oxidative addition of Pd⁰ to the C-Br bond forms a PdII complex, which undergoes transmetallation with B₂pin₂. Reductive elimination yields the boronate ester. Steric hindrance from the cyclopentane ring necessitates elevated temperatures to overcome kinetic barriers.

Direct Borylation via Lithium-Halogen Exchange

An alternative one-pot method employs lithium-halogen exchange to install the boronate group directly.

Protocol

  • Lithiation : Treat methyl 1-(4-bromophenyl)cyclopentanecarboxylate with n-BuLi (–78°C, THF).

  • Quenching with Borylation Agent : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, warming to room temperature overnight.

  • Purification : Isolate via flash chromatography (hexane/EtOAc, 4:1), achieving 65–72% yield.

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • Suitable for substrates sensitive to transition metals.

Limitations :

  • Strict anhydrous conditions required.

  • Lower yields compared to Suzuki-Miyaura.

Esterification of Pre-Formed Boronic Acids

Boronic Acid Synthesis

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is prepared via Miyaura borylation of 4-bromobenzoic acid.

Esterification

The boronic acid reacts with methyl cyclopentanecarboxyl chloride in the presence of DCC/DMAP (dichloromethane, 0°C to RT). After 12 hours, extraction and chromatography yield the product (60–68%).

Side Reactions :

  • Hydrolysis of the boronate ester under acidic conditions.

  • Mitigated by using dry solvents and molecular sieves.

Optimization and Troubleshooting

Catalyst Selection

  • PdCl₂(dppf) : Enhances coupling efficiency for electron-deficient aryl bromides (yields >80%).

  • Ligand Additives : SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) improves turnover in sterically hindered systems.

Solvent Systems

  • THF/Water (4:1) : Accelerates transmetallation but risks boronate hydrolysis.

  • Dioxane : Higher boiling point (101°C) facilitates prolonged reactions without degradation.

Purification Challenges

  • Silica Gel Compatibility : Boronate esters may hydrolyze on acidic silica. Neutral alumina columns (EtOAc/hexane) preserve integrity.

  • Recrystallization : Dichloromethane/hexane (1:5) at –20°C yields >95% purity.

Emerging Methods

Photoredox Catalysis

Visible-light-driven borylation using 4CzIPN (1 mol%) and B₂pin₂ under blue LEDs (450 nm) achieves 55–60% yield in 12 hours. This method avoids high temperatures but requires specialized equipment.

Continuous Flow Synthesis

Microreactors (0.5 mL volume) enable rapid mixing and heat transfer, reducing reaction times to 30 minutes with 75% yield.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Suzuki-Miyaura70–85HighExcellent95–99
Lithium-Halogen Exchange65–72ModerateModerate90–95
Esterification60–68LowLimited85–90
Photoredox55–60HighLow88–92

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentanecarboxylate?

Answer:
A common approach involves coupling a cyclopentanecarboxylate precursor with a boronate ester. For example:

  • Step 1: React methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride with 4-toluenesulfonate monohydrate in ethyl acetate, followed by concentration and filtration to isolate intermediates .
  • Step 2: Introduce the boronate moiety via Suzuki-Miyaura coupling or direct borylation. Sodium hydride and methyl halide are often used to activate intermediates, as seen in analogous syntheses of cyclopentanone derivatives .
  • Yield Optimization: Use inert conditions (e.g., nitrogen atmosphere) and monitor reaction progress via TLC or HPLC. Typical yields range from 70–80% after purification .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • 1H-NMR Spectroscopy: Key peaks include aromatic protons (δ 7.48 ppm, doublet, J = 7.9 Hz) and cyclopentane methylene signals (δ 2.56–1.99 ppm, multiplet) .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+Na]+) with precision ≤2 ppm. For related boronate esters, HRMS data such as m/z 308.2012 ([M+Na]+) are typical .
  • X-ray Crystallography: Resolve stereochemistry and bond angles. Crystal structures of similar dioxaborolanes (e.g., 2-(4-ferrocenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) validate boron coordination geometry .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?

Answer:

  • Catalyst Selection: Use Pd(PPh3)4 or PdCl2(dppf) at 0.5–2 mol% loading. For electron-deficient aryl halides, add ligands like SPhos to enhance efficiency .
  • Solvent System: Employ toluene/ethanol (3:1) or THF/water mixtures. Ensure degassing to prevent catalyst oxidation .
  • Temperature: Reactions typically proceed at 80–100°C. Monitor by LC-MS to minimize boronate ester hydrolysis .

Advanced: How to address low yields during purification of the final product?

Answer:

  • Chromatography: Use silica gel columns with ethyl acetate/hexane gradients (10–30% EtOAc). For polar byproducts, switch to reverse-phase C18 columns .
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data. For example, analogous dioxaborolanes crystallize at −20°C in >90% purity .
  • Contaminant Analysis: Characterize impurities via 13C-NMR or HSQC to identify unreacted starting materials or hydrolyzed boronate esters .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential boronate toxicity .
  • Storage: Store in airtight containers under nitrogen at −20°C. Desiccate to prevent moisture-induced degradation .
  • Spill Management: Neutralize spills with sand or vermiculite, then dispose of as hazardous waste .

Advanced: How can computational methods (e.g., DFT) predict reactivity or regioselectivity?

Answer:

  • DFT Calculations: Use Gaussian 09 or ORCA to model transition states. For example, assess boron-oxygen bond dissociation energies to predict hydrolysis stability .
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites on the cyclopentane ring to guide functionalization strategies .
  • Solvent Effects: Simulate solvation models (e.g., PCM) to optimize reaction media for cross-coupling .

Advanced: How to evaluate the biological activity of derivatives of this compound?

Answer:

  • Antimicrobial Assays: Test against S. aureus or C. albicans using microbroth dilution (CLSI guidelines). Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth and measure MICs .
  • Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC50 values. Compare with reference compounds like amikacin .

Advanced: How to resolve contradictions in NMR or crystallographic data?

Answer:

  • Data Cross-Validation: Compare experimental 1H-NMR shifts (e.g., δ 3.82 ppm for methoxy groups) with literature values for analogous boronate esters .
  • Crystallographic Refinement: Re-analyze X-ray data (e.g., R factor ≤0.05) using SHELXL. Check for disorder in the dioxaborolane ring .
  • Dynamic Effects: Consider variable-temperature NMR to detect conformational flexibility in the cyclopentane ring .

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